An In-depth Technical Guide to Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0)
An In-depth Technical Guide to Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate (CAS 106052-18-0)
Introduction
Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate is a multifunctional organophosphorus compound. Its structure, featuring a phosphonate moiety, a hydroxyimino (oxime) group, and a methyl ester, suggests a rich and versatile chemical profile. The phosphonate group is a well-established pharmacophore, known for its ability to act as a stable mimic of phosphate and carboxylate groups, making it a valuable component in the design of enzyme inhibitors, antiviral agents, and bone-targeting drugs.[1][2] The presence of the oxime and ester functionalities further expands its potential for chemical modification and biological activity.
This guide will provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of this compound, with a focus on its relevance in the field of drug discovery and development.
Predicted Physicochemical Properties
The physicochemical properties of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate have been estimated based on its constituent functional groups and data from analogous compounds. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C7H14NO6P | Based on structural components. |
| Molecular Weight | 239.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small-molecule phosphonate esters. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Limited solubility in water. | The diethyl phosphonate and methyl ester groups confer lipophilicity, while the hydroxyimino group may provide some limited polarity. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids or bases, and high temperatures. The oxime group can exist as E and Z isomers. | The phosphonate ester is generally stable, but the ester and oxime functionalities can be susceptible to hydrolysis or rearrangement under harsh conditions. |
| pKa | The hydroxyimino proton is weakly acidic. | Similar to other oximes. |
Synthesis and Reactivity
The synthesis of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate can be logically approached through the oximation of a corresponding β-keto-α-phosphonate precursor. This is a common and effective method for the preparation of α-oximinophosphonates.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from readily available commercial reagents.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (methoxycarbonyl-methyl)phosphonate
This step utilizes the well-established Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds.[1]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).
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Addition of Alkyl Halide: Slowly add methyl 2-chloroacetate (1.0 equivalent) to the triethyl phosphite. The reaction is often exothermic.
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Reaction Conditions: Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
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Purification: After cooling to room temperature, the crude product is purified by vacuum distillation to yield Diethyl (methoxycarbonyl-methyl)phosphonate as a colorless oil.
Step 2: Synthesis of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate
This step involves the reaction of the intermediate phosphonate with hydroxylamine.
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Reaction Setup: In a round-bottom flask, dissolve Diethyl (methoxycarbonyl-methyl)phosphonate (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.
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Addition of Oximating Agent: Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., pyridine or sodium acetate, 1.5 equivalents) to the solution.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel.
Reactivity and Stability
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Isomerization: The hydroxyimino group can exist as a mixture of E and Z isomers. These isomers may interconvert under acidic or basic conditions, with the E isomer often being the more thermodynamically stable form.
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Reactivity of Isomers: The geometric isomers of α-hydroxyiminophosphonates can exhibit different reactivity. For instance, under certain basic conditions, one isomer might undergo dealkylation while the other could fragment through C-P bond cleavage.
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Functional Group Transformations: The ester and hydroxyimino groups offer avenues for further chemical modifications, such as hydrolysis, reduction, or derivatization to introduce other functional moieties.
Predicted Spectral Data
The structural confirmation of Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate would rely on a combination of spectroscopic techniques. The predicted spectral data based on its structure are as follows:
| Technique | Predicted Key Features |
| ¹H NMR | - Triplet and quartet signals for the ethyl groups of the phosphonate. - Singlet for the methyl ester protons. - A signal for the methine proton adjacent to the phosphonate and oxime groups. - A broad singlet for the hydroxyl proton of the oxime. |
| ¹³C NMR | - Signals for the ethyl and methyl carbons. - A signal for the carbonyl carbon of the ester. - A signal for the carbon atom bearing the phosphonate and oxime groups (C=N). - A signal for the carbon double-bonded to the nitrogen of the oxime. |
| ³¹P NMR | - A single resonance in the typical range for phosphonates. The chemical shift may vary slightly between the E and Z isomers, with the E isomer generally appearing at a lower field. |
| IR Spectroscopy | - A strong P=O stretching band (~1250 cm⁻¹). - A C=O stretching band for the ester (~1730 cm⁻¹). - A C=N stretching band for the oxime (~1650 cm⁻¹). - A broad O-H stretching band for the oxime hydroxyl group (~3200-3400 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of ethoxy, methoxycarbonyl, and other functional groups. |
Potential Applications in Drug Development
The unique combination of a phosphonate, an oxime, and an ester in a single molecule makes Diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate a compound of significant interest for drug discovery. Phosphonates are known to be valuable in medicinal chemistry due to their structural similarity to phosphates and their enhanced stability.[2][3]
Potential Therapeutic Targets
